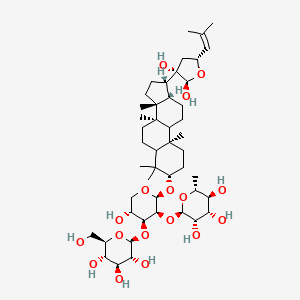

Phanoside

Description

Properties

Molecular Formula |

C47H78O17 |

|---|---|

Molecular Weight |

915.1 g/mol |

IUPAC Name |

(2R,3S,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(3S,8R,10R,13S,14R,17S)-17-[(2R,3S,5R)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C47H78O17/c1-21(2)17-23-18-47(57,42(56)60-23)25-11-15-45(7)24(25)9-10-29-44(6)14-13-30(43(4,5)28(44)12-16-46(29,45)8)62-41-38(64-39-35(54)33(52)31(50)22(3)59-39)37(26(49)20-58-41)63-40-36(55)34(53)32(51)27(19-48)61-40/h17,22-42,48-57H,9-16,18-20H2,1-8H3/t22-,23+,24+,25+,26-,27-,28?,29?,30+,31-,32-,33+,34+,35+,36-,37+,38+,39-,40+,41+,42-,44+,45-,46-,47+/m1/s1 |

InChI Key |

QPVFDQPDNPJKSV-WBQLDLOFSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C7(CC(OC7O)C=C(C)C)O)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@@H](CO[C@H]2O[C@H]3CC[C@@]4(C5CC[C@H]6[C@H](CC[C@]6([C@@]5(CCC4C3(C)C)C)C)[C@]7(C[C@@H](O[C@H]7O)C=C(C)C)O)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C7(CC(OC7O)C=C(C)C)O)C)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Synonyms |

21,23-epoxy-3,20,21-trihydroxydammar-24-ene-3-O-(alpha-D-rhamnopyranosyl-1-2)-(beta-D-glucopyranosyl-1-3)-beta-D-lyxopyranoside 21,23-epoxy-3,20,21-trihydroxydammar-24-ene-3-O-(rhamnopyranosyl-1-2)-(glucopyranosyl-1-3)lyxopyranoside phanoside |

Origin of Product |

United States |

Discovery and Isolation Methodologies of Phanoside

Historical Context of Phanoside Identification from Gynostemma pentaphyllum

Gynostemma pentaphyllum Makino, a member of the Cucurbitaceae family, is an herb native to Southeast Asia. nih.govresearchgate.net Extracts from this plant have been historically recognized for a variety of biological activities. nih.govresearchgate.net In the course of investigating the plant's chemical constituents, researchers identified a novel saponin (B1150181), which they named this compound. nih.govresearchgate.net This compound was characterized as a gypenoside, a class of triterpenoid (B12794562) saponins (B1172615) characteristic of this plant genus. nih.govresearchgate.net

The identification of this compound was accomplished through the use of Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.govresearchgate.net These analytical techniques determined its molecular mass to be 914.5 Da and established its chemical structure as 21,23-epoxy-3β,20,21-trihydroxydammar-24-ene-3-O-([α-d-rhamnopyranosyl(1→2)]-[β-d-glycopyranosyl(1→3)]-β-d-lyxopyranoside). nih.govresearchgate.net Further analysis revealed that this compound exists as four distinct stereoisomers, differing in their configurations at positions 21 and 23. nih.govresearchgate.net

Extraction and Purification Strategies for this compound Isolation

The isolation of this compound from Gynostemma pentaphyllum is a systematic process that begins with solvent extraction and proceeds through several purification stages. nih.govresearchgate.net The general workflow is designed to progressively enrich the concentration of this compound while removing other plant metabolites. nih.govresearchgate.net

The initial step involves an ethanol (B145695) extraction of the plant material. nih.govresearchgate.net Following this, the crude extract undergoes a liquid-liquid partitioning step, specifically distribution in an n-butyl alcohol and water system, to separate compounds based on their differential solubility. nih.govresearchgate.net This is followed by solid-phase extraction for further sample cleanup and concentration, and finally, multiple rounds of high-pressure liquid chromatography to achieve high purity. nih.govresearchgate.net

| Step | Technique | Purpose |

| 1 | Ethanol Extraction | To create a crude extract of phytochemicals from the plant material. nih.govresearchgate.net |

| 2 | n-Butyl Alcohol/Water Partitioning | To separate compounds based on polarity, enriching the butanol phase with saponins like this compound. nih.gov |

| 3 | Solid Phase Extraction (SPE) | To further purify and concentrate this compound from the extract before chromatographic separation. nih.govresearchgate.net |

| 4 | Reverse Phase High-Pressure Liquid Chromatography (RP-HPLC) | To perform the final purification of this compound to a high degree of homogeneity. nih.govresearchgate.net |

Chromatography is a critical component of the this compound purification process. Specifically, several rounds of reverse-phase high-pressure liquid chromatography (RP-HPLC) are employed for the final isolation. nih.govresearchgate.net

RP-HPLC separates molecules based on their hydrophobicity. vcu.edu The system utilizes a non-polar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. vcu.edupharmtech.com In this system, less polar compounds, like the saponin this compound, are retained longer on the column and elute later than more polar impurities. By carefully controlling the solvent gradient (the proportion of organic solvent in the mobile phase), a fine separation of the components in the extract can be achieved. researcher.life The use of "several rounds" of this technique indicates a multi-step purification strategy, likely involving different column chemistries or solvent conditions to remove closely related impurities and isolate the individual this compound stereoisomers. nih.govresearchgate.net

| Chromatographic Method | Stationary Phase | Mobile Phase Principle | Role in Isolation |

| Reverse-Phase HPLC | Non-polar (e.g., C18) | Polar; typically a gradient of water and acetonitrile or methanol. vcu.eduresearcher.life | Final purification of this compound, separating it from other gypenosides and impurities based on hydrophobicity. nih.govresearchgate.net |

Solid-phase extraction (SPE) serves as an essential intermediate purification and concentration step prior to the final HPLC analysis. nih.govresearchgate.netnih.gov This technique operates on the same principles of chromatography but is typically used for sample preparation rather than high-resolution separation. appliedseparations.comyoutube.com

In the context of this compound isolation, a reversed-phase SPE cartridge would likely be used. The process involves several key steps:

Conditioning: The sorbent within the cartridge is activated, usually with an organic solvent like methanol, followed by equilibration with water. labrulez.com

Sample Loading: The aqueous extract from the n-butanol/water partition is passed through the cartridge. This compound and other non-polar compounds adsorb to the hydrophobic sorbent. appliedseparations.com

Washing: A polar solvent (like water or a low percentage of organic solvent) is passed through the cartridge to wash away polar impurities that did not bind to the sorbent. appliedseparations.comlabrulez.com

Elution: A less polar, organic solvent (such as methanol or acetonitrile) is used to disrupt the hydrophobic interactions between this compound and the sorbent, eluting the concentrated and partially purified compound from the cartridge. appliedseparations.comlabrulez.com

This SPE step effectively removes highly polar substances like sugars and salts, thereby simplifying the mixture and concentrating the saponins for the subsequent high-resolution separation by RP-HPLC. nih.gov

Structural Elucidation and Stereochemical Characterization of Phanoside

Application of Spectroscopic Techniques for Phanoside Structure Determination

The structural determination of this compound has been significantly advanced through the application of various spectroscopic methods. These techniques provide crucial data regarding the molecular weight, elemental composition, functional groups, and the connectivity of atoms within the molecule. The primary spectroscopic tools employed in the elucidation of this compound's structure include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govvnu.edu.vndiva-portal.orghyphadiscovery.com These methods are standard in the field of natural product chemistry for the comprehensive characterization of isolated compounds. eurekaselect.comuni-duesseldorf.de

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

NMR spectroscopy has been indispensable in determining the detailed structure of this compound. nih.govvnu.edu.vndiva-portal.orghyphadiscovery.comresearchgate.netki.se By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the different types of atoms present and their local chemical environment. Studies on this compound have utilized both one-dimensional (1D) and two-dimensional (2D) NMR techniques. thieme-connect.com These typically include proton NMR (¹H NMR), carbon-13 NMR (¹³C NMR), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). diva-portal.orghyphadiscovery.com These experiments allow for the assignment of signals to specific protons and carbons within the molecule and the determination of coupling patterns and through-bond correlations, which are vital for piecing together the molecular skeleton and the positions of substituents. The creation of NMR data libraries for dammarane-type saponins (B1172615), including ¹H and ¹³C chemical shifts and HSQC spectra, has further aided in the structural characterization of compounds like this compound. diva-portal.org

Mass Spectrometry (MS) in this compound Structural Confirmation

Mass spectrometry plays a crucial role in confirming the molecular weight and providing insights into the fragmentation pattern of this compound, which helps in verifying the proposed structure. nih.govvnu.edu.vndiva-portal.orghyphadiscovery.comresearchgate.netki.se The molecular mass of this compound has been determined by mass spectrometry to be 914.5 Da. nih.govvnu.edu.vn Techniques such as Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-ToF MS) have been utilized, often involving the detection of positive ions. ki.se Analysis of the fragmentation ions produced in MS/MS experiments provides valuable information about the substructures present in the molecule, such as the aglycone and glycoside moieties, and their points of attachment. mdpi.com This spectroscopic data complements the NMR data, allowing for a confident assignment of the complete structure.

Elucidation of this compound's Dammarane-type Saponin (B1150181) Framework

Through the comprehensive analysis of spectroscopic data, particularly NMR and MS, this compound has been unequivocally identified as a dammarane-type saponin. nih.govvnu.edu.vnthieme-connect.comcapes.gov.brresearchgate.net The dammarane (B1241002) framework is a specific type of triterpenoid (B12794562) structure characterized by a tetracyclic system. Saponins are glycosides of triterpenes or steroids, and in the case of this compound, the dammarane structure serves as the aglycone (the non-sugar part). scielo.br The full chemical name, determined through these studies, further details this framework and the attached sugar units: 21-,23-epoxy-,3beta-,20-,21-trihydroxydammar-24-ene-3-O-([alpha-d-rhamnopyranosyl(1-->2)]-[beta-d-glycopyranosyl(1-->3)]-beta-d-lyxopyranoside). nih.govvnu.edu.vn This name explicitly describes the dammarane core with hydroxyl and epoxy groups at specific positions, and a trisaccharide chain (composed of rhamnopyranosyl, glycopyranosyl, and lyxopyranoside units) attached at the C-3 position. The elucidation of this framework is consistent with the known chemical constituents isolated from Gynostemma pentaphyllum, which is rich in dammarane-type saponins, also known as gypenosides. diva-portal.orgresearchgate.netmdpi.com

Analysis of this compound Stereoisomerism and Interconversion Dynamics

Further structural characterization of this compound has revealed the existence of stereoisomers. Specifically, four stereoisomers of this compound have been identified, differing in their configurations at positions 21 and 23 of the dammarane structure. nih.govvnu.edu.vncapes.gov.brresearchgate.net An interesting aspect of these stereoisomers is their observed interconvertibility. nih.govvnu.edu.vncapes.gov.brresearchgate.net This dynamic behavior indicates that under certain conditions, the different stereoisomeric forms can interconvert, likely through a reversible process involving changes in the configuration at these chiral centers. The interconversion of stereoisomers can be influenced by various factors, including temperature and the presence of catalysts. youtube.comnih.gov The identification and characterization of these stereoisomers and their interconversion dynamics are important for a complete understanding of this compound's chemical nature.

Biosynthesis and Metabolic Engineering of Phanoside

Precursor Pathways in Dammarane-type Saponin (B1150181) Biosynthesis Relevant to Phanoside

The biosynthesis of dammarane-type saponins (B1172615), including this compound, in G. pentaphyllum follows the general triterpenoid (B12794562) pathway. This pathway can be broadly divided into initial steps, skeletal formation, and modification steps. mdpi.comnih.govresearchgate.net

The initial steps involve the synthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.govresearchgate.net These five-carbon units are the fundamental building blocks for isoprene (B109036) units, which assemble to form larger terpenoid structures. The pathway proceeds through the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, or a combination of both, to produce IPP and DMAPP.

The skeletal formation step involves the cyclization of 2,3-oxidosqualene (B107256). mdpi.comresearchgate.net Squalene (B77637) epoxidase (SE) catalyzes the epoxidation of squalene to form 2,3-oxidosqualene. mdpi.comresearchgate.netoup.com This intermediate is then cyclized by oxidosqualene cyclases (OSCs) to produce various triterpene skeletons. nih.govoup.com In the case of dammarane-type saponins, dammarenediol-II synthase (DS) is a key OSC that catalyzes the cyclization of 2,3-oxidosqualene to dammarenediol-II, which serves as the precursor for dammarane-type saponins like this compound. frontiersin.org

The modification steps involve further enzymatic transformations of the triterpene skeleton, primarily through hydroxylation and glycosylation. mdpi.comresearchgate.netoup.com These steps are crucial for generating the structural diversity of gypenosides.

Enzymatic Activities and Genetic Regulation in this compound Production

Several key enzymes are involved in the biosynthesis of dammarane-type saponins in G. pentaphyllum. Enzymes in the early biosynthesis pathway, leading to the production of 2,3-oxidosqualene, include farnesyl pyrophosphate synthase (FPS), squalene synthase (SS), and squalene epoxidase (SE). mdpi.comresearchgate.netoup.com These enzymes are well-characterized in plants and their activity is essential for providing the precursor for cyclization.

Late biosynthesis genes (LBGs) encode enzymes responsible for the structural modifications of the triterpene skeleton. oup.com These include oxidosqualene cyclases (OSCs), cytochrome P450s (CYP450s), and UDP-glucuronosyltransferases (UGTs). frontiersin.orgoup.com OSCs, such as dammarenediol-II synthase (DS), are responsible for forming the specific dammarane (B1241002) skeleton. frontiersin.org CYP450s are involved in hydroxylation reactions at various positions of the triterpene skeleton. frontiersin.orgoup.com UGTs catalyze the glycosylation of the triterpene aglycones, attaching sugar moieties at specific positions, which is a final step in the biosynthesis of saponins like this compound. nih.govfrontiersin.orgoup.com While specific CYP450s involved in gypenoside biosynthesis have not been fully identified, several UGTs have been characterized in G. pentaphyllum. frontiersin.org

Genetic regulation of gypenoside biosynthesis is complex and involves various transcription factors. Studies on ginsenoside biosynthesis in Panax species, which share structural similarities with gypenosides, have identified transcription factors such as MYB, bHLH-MYC, and WRKY families as being involved in regulating the expression of genes in the biosynthetic pathway. nih.gov While research specifically on the genetic regulation of this compound biosynthesis in G. pentaphyllum is ongoing, insights from related dammarane saponin pathways provide valuable clues. Single-cell transcriptome profiling in G. pentaphyllum has revealed that gypenoside biosynthesis predominantly occurs in mesophyll cells, with higher activity in shoot apexes compared to leaves. frontiersin.org Key genes like SS, SE, and DS show high expression in early developmental stages. frontiersin.org

Agronomic and Biotechnological Strategies for Enhancing this compound Yield

Various strategies, both agronomic and biotechnological, have been explored to enhance the yield of saponins, including this compound, in G. pentaphyllum.

Nutrient Modulation in Gynostemma pentaphyllum Cultivation

Optimizing nutrient supply during cultivation can significantly impact the biomass and saponin content of G. pentaphyllum. Studies have investigated the effects of different nitrogen concentrations and ratios on plant growth and saponin production. For instance, an optimal total nitrogen concentration of 7.0 mmol·L-1 and an ammonium/nitrate ratio of 2:3 in the nutrient solution were found to enhance the fresh biomass of G. pentaphyllum rooted cuttings under hydroponic conditions. scielo.brscielo.br These conditions also contributed to increased chlorophyll (B73375) content. scielo.brscielo.br

Precursor Feeding Strategies for Saponin Enhancement

Precursor feeding is a biotechnological strategy that involves supplying intermediate compounds of a biosynthetic pathway to cell or tissue cultures to increase the production of the desired secondary metabolite. cabidigitallibrary.org This approach is based on the principle that increasing the availability of precursors can drive the enzymatic reactions towards product synthesis. scielo.br

In the context of saponin production in G. pentaphyllum, chemical mimics of saponin precursors have been added to nutrient solutions to enhance total saponin content and yield. scielo.brscielo.br For example, supplementation with sodium acetate, geraniol, and DL-mevalonolactone in specific concentrations has shown positive effects. scielo.brscielo.br

The following table summarizes the effect of precursor mimics on total saponin content and yield in G. pentaphyllum based on one study:

| Treatment | Total Saponin Content (mg/g) | Total Saponin Yield (mg/plant) |

| Nutrient solution (Control) | Data not available | Data not available |

| Nutrient solution + 0.5 mmol·L-1 Sodium Acetate | Increased | Increased |

| Nutrient solution + 0.5 mmol·L-1 Geraniol | Increased | Increased |

| Nutrient solution + 0.3 mmol·L-1 DL-Mevalonolactone | Increased | Increased |

| Nutrient solution + 0.5 mmol·L-1 Sodium Acetate + 0.5 mmol·L-1 Geraniol + 0.3 mmol·L-1 DL-Mevalonolactone | Increased | Increased |

Note: Specific quantitative data for the control group and the extent of increase for each treatment were not available in the provided snippets, but the text indicates an increase in content and yield with these additions. scielo.brscielo.br

This approach, along with optimizing nutrient conditions and potentially utilizing elicitors, offers avenues for improving the production of this compound and other valuable gypenosides in G. pentaphyllum. mdpi.com

Molecular Mechanisms and in Vitro/in Vivo Biological Activities of Phanoside

Modulation of Insulin (B600854) Secretion by Phanoside in Pancreatic Islets

This compound has been shown to stimulate insulin secretion from pancreatic islets in both normal Wistar (W) rats and spontaneously diabetic Goto-Kakizaki (GK) rats. nih.govbioscientifica.com This effect is observed at both low (3.3 mM) and high (16.7 mM) glucose concentrations, indicating a potent insulinotropic activity. nih.govbioscientifica.com

Analysis of this compound's Interaction with Ion Channels (e.g., K-ATP channels, L-type Ca2+ channels)

The insulin secretory process in beta-cells is tightly regulated by the activity of ion channels, particularly ATP-sensitive potassium (K-ATP) channels and L-type calcium (Ca2+) channels. mdpi.comzu.ac.ae Studies investigating this compound's interaction with these channels have revealed a mechanism distinct from that of sulfonylurea drugs, which act by closing K-ATP channels. bioscientifica.com

At a low glucose concentration (3.3 mM), the presence of diazoxide, a K-ATP channel opener, did not alter this compound-induced insulin secretion. nih.govbioscientifica.com This suggests that at low glucose, this compound's effect is independent of K-ATP channel activity. nih.gov However, at a high glucose concentration (16.7 mM), the stimulatory effect of this compound on insulin secretion was reduced by diazoxide. nih.govbioscientifica.com

Similarly, when L-type Ca2+ channels were blocked with nimodipine (B1678889) at low glucose, this compound's effect on insulin secretion was unaffected. nih.govbioscientifica.com In contrast, at high glucose, nimodipine decreased this compound-induced insulin secretion. nih.govbioscientifica.com These findings suggest that while this compound's primary action is on the exocytotic machinery, its potentiation of insulin secretion at high glucose levels is partially mediated through pathways involving K-ATP and L-type Ca2+ channels. nih.govbioscientifica.commdpi.com

In depolarized islets (stimulated with high potassium chloride), this compound was still able to augment insulin release at low glucose concentrations, further supporting its direct action on the distal steps of exocytosis. nih.govbioscientifica.com

This compound's Influence on Glucose-Stimulated Insulin Secretion Dynamics

This compound demonstrates a dose-dependent effect on insulin secretion. nih.govbioscientifica.com In perifusion studies of isolated rat islets, increasing concentrations of this compound (75 and 150 μM) led to a corresponding increase in insulin release, which returned to basal levels upon removal of the compound. nih.govbioscientifica.com This indicates a reversible and concentration-dependent action.

The dynamics of glucose-stimulated insulin secretion (GSIS) are characterized by a biphasic release pattern. e-dmj.org this compound has been shown to significantly enhance insulin secretion at both basal (low) and high glucose levels. nih.govbioscientifica.com At a concentration of 150 μM, this compound stimulated insulin secretion by several fold in both Wistar and Goto-Kakizaki rat islets at both 3.3 mM and 16.7 mM glucose. bioscientifica.com Notably, the sensitivity of beta-cells to this compound appears to be greater at higher glucose concentrations. nih.govcapes.gov.br

Table 1: Effect of this compound on Insulin Secretion in Rat Islets

| Condition | Glucose Concentration | This compound Concentration | Fold Increase in Insulin Secretion |

|---|---|---|---|

| Wistar Rat Islets | 3.3 mM | 150 µM | ~7.4-fold bioscientifica.com |

| Wistar Rat Islets | 16.7 mM | 150 µM | ~3.8-fold bioscientifica.com |

| Goto-Kakizaki Rat Islets | 3.3 mM | 150 µM | ~2.9-fold bioscientifica.com |

| Goto-Kakizaki Rat Islets | 16.7 mM | 150 µM | ~3.1-fold bioscientifica.com |

Exploration of Broader Cellular and Molecular Targets of this compound and Related Gypenosides

The biological activities of this compound and other gypenosides from Gynostemma pentaphyllum extend beyond the direct stimulation of insulin secretion.

Signaling Pathway Modulation (e.g., IRS1/PI3K/Akt, FoxO1)

Recent studies on Gynostemma pentaphyllum extracts, which contain this compound and other gypenosides, have highlighted their ability to modulate key signaling pathways involved in insulin action and glucose metabolism. nih.govresearchgate.net Network pharmacology and molecular docking studies have identified the PI3K/Akt signaling pathway and the FoxO1 signaling pathway as major targets. nih.govresearchgate.net

Extracts of Gynostemma pentaphyllum have been shown to increase the phosphorylation of Akt (p-Akt) and FoxO1 (p-FoxO1), while decreasing the expression of phosphorylated insulin receptor substrate 1 (p-IRS1). nih.govresearchgate.net The activation of the IRS1/PI3K/Akt pathway is crucial for mediating insulin's effects on glucose uptake and glycogen (B147801) synthesis. mdpi.com By promoting this pathway, these compounds can enhance glucose utilization and inhibit gluconeogenesis, the process of producing glucose in the liver. nih.govresearchgate.net The phosphorylation and subsequent inhibition of FoxO1, a downstream target of Akt, further contributes to the suppression of gluconeogenic enzymes. mdpi.com

Investigations into Antioxidant Effects of Gynostemma pentaphyllum Constituents

Gynostemma pentaphyllum has long been recognized for its antioxidant properties. tandfonline.come3s-conferences.org These effects are attributed to various constituents, including saponins (B1172615) (gypenosides) and polysaccharides. tandfonline.combio-conferences.org Polysaccharides isolated from Gynostemma pentaphyllum, designated GPA1, GPA2, and GPA3, have demonstrated significant antioxidant activity in vitro. tandfonline.com These activities include scavenging of free radicals like DPPH and hydroxyl radicals, as well as chelating ferrous ions. tandfonline.com

Furthermore, polysaccharides from Gynostemma pentaphyllum have been shown to exert antioxidant effects in vivo by increasing the levels of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of oxidative stress. mdpi.com This suggests that constituents of Gynostemma pentaphyllum can bolster the body's endogenous antioxidant defense systems. mdpi.com

Cellular Cytoprotective Effects of Gypenosides

Gypenosides, the class of saponins to which this compound belongs, have demonstrated significant cytoprotective effects in various studies. These protective actions are crucial for maintaining cell viability and function under conditions of stress.

In vitro studies using the BRIN-BD11 pancreatic β-cell line have shown that gypenosides offer considerable protection against cytotoxicity induced by palmitate, peroxide, and cytokines. biorxiv.orgresearchgate.net This protective effect is associated with the upregulation of several antioxidant genes, including Nrf2, Cat, Sod1, and Gpx1. biorxiv.orgresearchgate.net The upregulation of these genes suggests that gypenosides enhance the cell's natural defense mechanisms against oxidative stress. biorxiv.orgresearchgate.net

Furthermore, gypenosides have been observed to protect primary hepatocytes from palmitate-induced apoptosis. biorxiv.org In H9c2 cardiomyoblasts, gypenosides have been shown to protect against cell injury induced by oxygen-glucose deprivation and reperfusion (OGD/R) by suppressing oxidative stress and preserving mitochondrial function. nih.gov The cytoprotective effect was dose-dependent, with higher concentrations of gypenosides offering greater protection. nih.gov

A combination of gypenosides and Costus pictus extract has also been shown to protect β-cells from inflammatory cytokines and lipotoxicity, further highlighting the cytoprotective potential of these compounds. researchgate.netresearchgate.net

Table 1: Cytoprotective Effects of Gypenosides

| Cell Line | Stressor | Gypenoside Effect | Key Findings | Reference |

| BRIN-BD11 | Palmitate, Peroxide, Cytokines | Significant cytoprotection | Upregulation of antioxidant genes (Nrf2, Cat, Sod1, Gpx1) | biorxiv.orgresearchgate.net |

| Primary Hepatocytes | Palmitate | Protection against apoptosis | Supports broad cytoprotective effects | biorxiv.org |

| H9c2 Cardiomyoblasts | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Protection against cell injury | Suppression of oxidative stress, preservation of mitochondrial function | nih.gov |

Potential Anti-inflammatory Mechanisms of Related Saponins

The anti-inflammatory properties of gypenosides, including this compound, are a significant aspect of their biological activity. These effects are mediated through the modulation of key inflammatory pathways.

Research has shown that gypenosides can suppress the activation of macrophages, which are key players in the inflammatory response. nih.govoncotarget.com This suppression is achieved, in part, by inhibiting the activation of nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. nih.govoncotarget.comnih.gov The inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). tandfonline.comdovepress.comresearchgate.net

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, gypenosides have been shown to dose-dependently reduce the release of IL-6 and TNF-α. tandfonline.com Specifically, a significant inhibitory effect on IL-6 was observed at gypenoside concentrations of 150 µg/ml and 200 µg/ml, while TNF-α release was substantially suppressed at concentrations between 100–200 µg/ml. tandfonline.com Gypenosides also inhibit the transcription of COX-2, another important mediator of inflammation. tandfonline.com

One specific gypenoside, Gypenoside XVII, has been shown to possess anti-inflammatory activity by inhibiting C3aR/STAT3 signaling and suppressing cytokine release. mdpi.com Furthermore, gypenosides have been found to regulate autophagy through the Sirt1 pathway, which may contribute to their anti-inflammatory effects in conditions like systemic lupus erythematosus. nih.gov

Table 2: Anti-inflammatory Effects of Gypenosides on Macrophages

| Cell Line | Stimulant | Gypenoside Effect | Affected Pathways | Reference |

| RAW264.7 Macrophages | LPS | Reduced IL-6 and TNF-α release | Inhibition of NF-κB and STAT3 | nih.govoncotarget.comtandfonline.com |

| RAW264.7 Macrophages | LPS | Inhibition of COX-2 transcription | --- | tandfonline.com |

| BV2 Microglia | LPS | Alleviation of inflammation (by Gypenoside XVII) | Inhibition of C3aR/STAT3 signaling | mdpi.com |

Modulation of Calcium Flux (e.g., NCX) by Gypenosides

Gypenosides, including this compound, have been found to modulate intracellular calcium ([Ca2+]i) levels, a critical process in cellular signaling and function.

Studies have demonstrated that gypenosides can acutely enhance [Ca2+]i in a dose-dependent manner in BRIN-BD11 β-cells. biorxiv.orgresearchgate.net This increase in intracellular calcium is believed to be mediated by the activation of the reverse mode of the sodium-calcium exchanger (NCX). biorxiv.orgresearchgate.netresearchgate.net The reverse mode of the NCX allows calcium ions to enter the cell in exchange for sodium ions. biorxiv.org

The involvement of the NCX in the gypenoside-mediated calcium increase was confirmed by experiments using the NCX reverse mode inhibitor SN-6. biorxiv.orgresearchgate.net The presence of SN-6 blocked the gypenoside-induced rise in [Ca2+]i. biorxiv.orgresearchgate.net Interestingly, while the calcium influx was inhibited, insulin secretion was not, suggesting a possible calcium-independent mechanism for insulin release stimulated by gypenosides. biorxiv.orgresearchgate.netbiorxiv.org

Further research on intestinal L-cells also indicated that gypenosides stimulate an increase in intracellular calcium, which was blocked by the NCX inhibitor SN-6, but not by L-type or T-type calcium channel blockers. researchgate.net This provides additional evidence for the role of the NCX in the calcium-modulating effects of gypenosides. researchgate.net

Synthetic Approaches and Derivative Development for Phanoside

Total Synthesis Efforts for Phanoside and its Glycone Moiety

The chemical synthesis of complex natural products like this compound, a dammarane-type saponin (B1150181), represents a significant challenge in organic chemistry. As of now, a complete total synthesis of this compound has not been reported in scientific literature. The intricate stereochemistry of its aglycone (the non-sugar core) and the specific linkages of its trisaccharide chain present considerable synthetic hurdles.

However, notable progress has been made in the synthesis of the carbohydrate portion of the molecule. Research has focused on constructing the trisaccharide glycone moiety, which is crucial for the biological activity of this compound. A concise synthesis of two trisaccharide analogs related to the glycone part of this compound has been successfully achieved. acs.org This work provides a foundational methodology for future efforts toward the total synthesis of the natural product. The synthesis of these analogs helps in confirming the structure of the sugar chain and provides material for further biological studies. The general approach to synthesizing such complex oligosaccharides often involves a regio- and stereoselective strategy using sugar ortho ester intermediates. acs.org

The synthesis of the dammarane (B1241002) aglycone itself is a complex task. General methods for the synthesis of dammarane skeletons have been explored, for instance, in the preparation of labeled Panax Saponin A, which involves multiple steps including acetylation, oxidation, and Wittig processes to construct the side chain. koreascience.kr While not applied to this compound directly, these strategies illustrate the type of chemical transformations required to build its complex core.

Design and Synthesis of this compound Analogs and Derivatives

The development of analogs and derivatives of a natural product is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. To date, there are no specific reports in the scientific literature detailing the design and synthesis of this compound analogs or derivatives. Research has primarily focused on the isolation and biological characterization of the natural product itself. capes.gov.brvnu.edu.vnresearchgate.netnih.gov

General methodologies for creating derivatives of related compounds, such as other saponins (B1172615) or complex glycosides, could theoretically be applied to this compound. These approaches might include:

Modification of the Glycone: Altering the sugar units, their sequence, or the glycosidic linkages. Synthetic methods for oligosaccharides could be employed to create novel sugar chains to attach to the this compound aglycone. acs.org

Modification of the Aglycone: Performing chemical transformations on the dammarane skeleton. This could involve changing the oxidation state of hydroxyl groups or introducing new functional groups at various positions.

Synthesis of Phosphonate (B1237965) Analogs: The synthesis of phosphonate derivatives is a common strategy in medicinal chemistry to create stable mimics of biologically important phosphate-containing molecules or other functional groups. mdpi.commdpi.comnih.gov

These potential modifications would be essential for exploring the full therapeutic potential of this compound and for conducting detailed structure-activity relationship studies.

Structure-Activity Relationship Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound and related dammarane-type saponins, several key structural features have been identified as important for their biological effects.

This compound was isolated as a mixture of four stereoisomers that differ in their configuration at the C-21 and C-23 positions of the aglycone. capes.gov.brvnu.edu.vnnih.gov All four of these stereoisomers were found to be active in stimulating insulin (B600854) release from pancreatic islets, and they are reported to be interconvertible. capes.gov.brvnu.edu.vnresearchgate.netnih.gov This finding suggests that the precise stereochemistry at these specific side-chain positions may not be strictly critical for its insulin-releasing activity, or that the molecule can adopt the active conformation regardless of its initial isomeric form.

Key SAR findings for dammarane-type saponins are summarized below:

| Structural Feature | Influence on Biological Activity | Reference |

| Glycosylation Moiety | The sugar chain (glycone) is considered a major contributor to the cytotoxic and anticancer activities of saponins. | researchgate.net |

| Aglycone Hydroxylation | A free hydroxyl group at the C-20 or C-21 position of the dammarane skeleton appears to be important for the tumor cell inhibitory activity of gypenosides. | researchgate.net |

| C-20 Configuration | The stereochemistry at the C-20 position can affect the anti-proliferative potency of dammarane saponins, with the 20S configuration sometimes showing stronger activity than the 20R-type. | mdpi.com |

| Aglycone Type | Protopanaxadiol (PPD)-type sapogenins may exhibit slightly stronger anti-proliferative effects than protopanaxatriol (B1242838) (PPT)-type sapogenins. | mdpi.com |

The insulin-releasing activity of this compound is one of its most significant properties. Studies have shown that its effect is dose-dependent and occurs at both low and high glucose concentrations, suggesting a mechanism that may differ from or be more potent than other secretagogues like glibenclamide. capes.gov.brvnu.edu.vnnih.gov The mechanism is thought to involve interaction with the exocytosis machinery of the pancreatic beta-cells and is partially mediated via K-ATP channels and L-type Ca2+ channels. researchgate.netvnu.edu.vn A detailed SAR study of this compound analogs, once they are synthesized, would be invaluable for pinpointing the exact structural determinants responsible for this potent insulinotropic effect.

Advanced Analytical Methodologies for Phanoside Quantification and Profiling

Chromatographic Techniques for Phanoside Analysis in Biological Matrices and Plant Extracts

Chromatography is a fundamental technique for the separation and purification of this compound from intricate mixtures. nih.gov Its application is essential for isolating the compound for further structural elucidation, and for the quality control of this compound-containing products. nih.gov Various chromatographic methods have been developed to effectively analyze this compound in different sample types.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in this compound analysis. Reverse-phase HPLC, in particular, has been successfully employed for the purification of this compound from plant extracts. nih.gov This technique separates compounds based on their hydrophobicity, making it well-suited for the isolation of saponins (B1172615) like this compound. For instance, a multi-step purification process involving ethanol (B145695) extraction, partitioning, and several rounds of reverse-phase HPLC has been used to isolate this compound from Gynostemma pentaphyllum. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and shorter analysis times. jneonatalsurg.com These features make UPLC an excellent choice for high-throughput analysis of this compound in biological samples for pharmacokinetic studies. jneonatalsurg.com The use of smaller particle sizes in the stationary phase allows for more efficient separation of complex mixtures. jneonatalsurg.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. jneonatalsurg.com This method is widely used for the quantitative determination of drugs and their metabolites in biological fluids such as plasma, serum, and urine. jneonatalsurg.comresearchgate.net LC-MS/MS provides excellent accuracy for monitoring this compound levels and studying its metabolic profile. jneonatalsurg.com The challenge of matrix effects, where other components in the biological sample can interfere with the ionization of the target analyte, is a significant consideration in LC-MS/MS analysis. nih.govchromatographytoday.com Strategies to mitigate these effects include extensive sample preparation and the use of stable-isotope labeled internal standards. nih.gov

The following table summarizes the application of various chromatographic techniques in the analysis of this compound and similar compounds.

| Chromatographic Technique | Application | Sample Matrix | Key Advantages | Reference |

| Reverse-Phase HPLC | Isolation and purification of this compound | Plant extracts (Gynostemma pentaphyllum) | Effective for separating saponins based on hydrophobicity. | nih.gov |

| UPLC | High-throughput quantification of drugs and metabolites | Biological samples (e.g., plasma, serum) | High resolution, sensitivity, and speed. | jneonatalsurg.com |

| LC-MS/MS | Quantitative analysis of drugs and metabolites | Biological fluids (plasma, serum, urine) | High sensitivity, specificity, and accuracy. | jneonatalsurg.comresearchgate.net |

Spectrometric Methods for Quantitative Analysis of this compound

Spectrometric methods are indispensable for both the structural elucidation and quantitative analysis of this compound.

Mass Spectrometry (MS) plays a crucial role in determining the molecular mass of this compound and confirming its identity. Techniques such as electrospray ionization time-of-flight mass spectrometry (ESI-ToF-MS) have been utilized to record the positive-ion mass spectra of this compound, revealing a molecular mass of 914.5 Da. nih.govresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for the analysis of derivatized analytes in biological samples, offering high sensitivity and low detection limits. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural characterization of this compound. researchgate.net Along with mass spectrometry, NMR data was used to identify this compound as a novel dammarane-type saponin (B1150181). nih.govresearchgate.net

Spectrophotometry can be used for the quantitative determination of total saponins in plant extracts. scielo.br This method often involves using a reference standard, such as ginsenoside Rb, and measuring absorbance at a specific wavelength. scielo.br

The table below details the spectrometric methods used in this compound research.

| Spectrometric Method | Application | Key Findings/Advantages | Reference |

| Mass Spectrometry (ESI-ToF-MS) | Determination of molecular mass | Determined the molecular mass of this compound to be 914.5 Da. | nih.govresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Confirmed the dammarane-type saponin structure of this compound. | researchgate.net |

| Spectrophotometry | Quantification of total saponins | Allows for the determination of total saponin content in plant extracts. | scielo.br |

Integrated 'Omics' Approaches (e.g., Metabolomics, Transcriptomics) in this compound Research

The integration of 'omics' technologies, such as metabolomics and transcriptomics, provides a holistic view of the biological systems related to this compound. These approaches allow for the simultaneous analysis of a large number of metabolites and gene transcripts, offering insights into metabolic pathways and regulatory networks.

Metabolomics, particularly when coupled with UPLC-ESI-MS/MS, enables the broad-spectrum analysis of metabolites in an organism. In a study on different species of Panax, metabolomics was used to identify and quantify hundreds of metabolites, including this compound. peerj.com This approach helped to elucidate the differential accumulation of metabolites, including terpenoids like this compound, among the different plant species. peerj.com

Transcriptomics, through RNA sequencing, provides a snapshot of the gene expression profile of an organism under specific conditions. When combined with metabolomics, it can reveal correlations between gene expression and metabolite production. peerj.com For instance, integrated metabolome and transcriptome analyses have been used to identify genes and metabolic pathways involved in the biosynthesis of saponins. peerj.com Such studies can pinpoint key enzymes and transcription factors that regulate the production of compounds like this compound. peerj.com These integrated approaches have been successfully applied to understand the biosynthesis of other complex natural products as well. nih.govfrontiersin.orgmdpi.com

The combination of these 'omics' technologies is a powerful strategy for:

Identifying the biosynthetic pathways of this compound.

Understanding the genetic regulation of this compound production.

Discovering novel enzymes and genes involved in its synthesis.

Comparing the metabolic profiles of different plant species or varieties. peerj.com

Ecological and Chemodiversity Context of Phanoside Within Gynostemma Species

Distribution of Phanoside Across Different Gynostemma Species and Cultivars

Gynostemma pentaphyllum is the primary reported source of this compound. nih.govnih.gov While G. pentaphyllum is known to contain over 100 different saponins (B1172615), including this compound, the distribution and concentration of this specific compound can vary. tandfonline.com The genus Gynostemma comprises 21 species, predominantly found in southwestern China and other parts of Asia. tandfonline.comhorticultureresearch.net

Research indicates that the total saponin (B1150181) concentration in G. pentaphyllum can be influenced by factors such as heat processing and potentially cultivation conditions. horticultureresearch.nettandfonline.com For instance, heat processing has been shown to increase the content of certain dammarane-type saponins, including gypenoside L, gypenoside LI, damulin B, and damulin A, in G. pentaphyllum. tandfonline.com While specific data on this compound distribution across all Gynostemma species and various cultivars of G. pentaphyllum is not extensively detailed in the provided search results, the focus of most research on G. pentaphyllum suggests it is the primary species of interest for this compound.

Studies on G. pentaphyllum have identified numerous gypenosides, and the composition can differ. For example, one study analyzing an ethanolic extract of G. pentaphyllum identified Gypenoside LXIII, Gypenoside IV (Ginsenoside Rb3), and Gypenoside VIII (Ginsenoside Rd) among the detected gypenosides. spandidos-publications.com Another study on heat-processed G. pentaphyllum quantified gypenoside L, gypenoside LI, damulin B, and damulin A. tandfonline.com This highlights the variability in saponin profiles even within G. pentaphyllum, which could extend to this compound content depending on the specific cultivar, growing conditions, and processing methods.

Ecological Role of Saponins, Including this compound, in Plant Defense and Interaction

Saponins, as secondary metabolites, play a significant role in the ecological interactions of plants, including defense against herbivores and pathogens. frontiersin.orgmdpi.compreprints.org They are considered part of the plant's intricate defense system, acting as chemical barriers. frontiersin.orgnih.gov

Saponins can deter feeding by herbivores and exhibit toxicity to insects. preprints.org For instance, triterpenoid (B12794562) saponins have been shown to encourage plant immunity against a range of insect pests and pathogens. preprints.org They can also function as allelopathic agents in competitive interactions between plants. preprints.org

The chemodiversity observed in saponin profiles within Gynostemma species, including the presence of various gypenosides, could represent an evolutionary advantage, providing a broader spectrum of defense mechanisms against a diverse range of ecological challenges. mdpi.comnih.gov

Comparative Phytochemical Analysis of Dammarane-type Saponins

Gynostemma pentaphyllum is particularly noted for containing a large number of dammarane-type saponins, known as gypenosides. nih.govtandfonline.comnih.gov These compounds are structurally similar to ginsenosides (B1230088) found in Panax species, leading to G. pentaphyllum being referred to as "southern ginseng". researchgate.nethorticultureresearch.netmdpi.comscielo.org.mx This structural similarity is a key aspect of the comparative phytochemical analysis.

Over 170 unique saponins have been isolated from G. pentaphyllum extracts, with nearly 201 dammarane-type gypenosides reported by 2017. nih.govmdpi.com Some gypenosides from G. pentaphyllum are identical in structure to certain ginsenosides found in Panax ginseng, such as ginsenosides Rb1, Rb3, F2, and Rd. tandfonline.commdpi.commdpi.com

The core structure of these compounds is the dammarane (B1241002) skeleton, a tetracyclic triterpene. nih.govmetabolomicsworkbench.org Variations in the sugar moieties attached to the aglycone and modifications at different positions on the dammarane structure contribute to the vast diversity of gypenosides and ginsenosides. tandfonline.com For example, sugar types commonly found at positions C-3 and C-20 include β-D-glucose, β-D-xylose, α-L-arabinose, and α-L-rhamnose. tandfonline.com Functional groups like hydroxyl, methyl, and aldehyde can also be present at positions like C-19. tandfonline.com

This compound itself is described as a novel dammarane-type saponin with a specific structure, including an epoxy ring at C-21 and C-23 and sugar moieties attached. nih.govnih.gov Comparative analysis of dammarane-type saponins involves elucidating their structures using techniques such as NMR and mass spectrometry. nih.govtandfonline.comnih.govmdpi.com This allows researchers to identify the variations in glycosylation patterns and aglycone modifications that differentiate the numerous saponins found in Gynostemma and Panax species.

The structural differences among dammarane-type saponins can lead to variations in their biological activities. For instance, studies have investigated the relationship between the structure of gypenosides and their anti-cancer activity, suggesting that the presence or loss of sugar moieties at certain positions can influence their effects. mdpi.comrsc.org Similarly, the glucose-dependent insulin (B600854) secretion activity has been linked to specific structural features of certain saponins. nih.gov

The phytochemical diversity of dammarane-type saponins in Gynostemma species underscores the plant's capacity to produce a wide array of structurally related compounds, likely contributing to its ecological success and its traditional medicinal uses.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 6918773 |

| Gypenoside A | 131849056 |

| Gypenoside IX | 46887681 |

| Gypenoside XVII | 44584555 |

| Gypenoside LXXV | 86289140 |

| Dammarane | 9548714 |

| Ginsenoside Rh2 | 119307 |

| Gypenoside L | Not found |

| Gypenoside LI | Not found |

| Damulin B | Not found |

| Damulin A | Not found |

| Ginsenoside Rb3 | Not found |

| Ginsenoside Rd | Not found |

| Gypenoside LXIII | Not found |

| Gypenoside IV | Not found |

| Gypenoside VIII | Not found |

| Gypenoside XLVI | Not found |

| Gypenoside CP1-6 | Not found |

| Yunnangypenoside A-J | Not found |

| Gypensapogenin E | Not found |

| Gypensapogenin F | Not found |

| Gypensapogenin G | Not found |

| Dammarenediol-II | Not found |

| Protopanaxadiol | Not found |

Interactive Data Tables

While the search results provide qualitative information about the distribution and comparative analysis of saponins, detailed quantitative data across multiple species and cultivars specifically for this compound is limited. The provided data on the increase of certain saponins after heat processing of G. pentaphyllum can be presented in a table.

Future Perspectives in Phanoside Research

Unexplored Molecular Targets and Signaling Networks

While Phanoside has been shown to stimulate insulin (B600854) release from pancreatic islets, the precise molecular targets and the full spectrum of downstream signaling pathways involved are not yet completely understood nih.govnih.gov. Research suggests that this compound-induced insulin release might involve mechanisms distal to K-ATP channels and L-type Ca2+ channels, potentially acting on the exocytotic machinery of beta-cells mdpi.comnih.gov. However, the specific proteins or components of the exocytosis pathway that interact with this compound require further elucidation.

Beyond insulin secretion, Gynostemma pentaphyllum extracts, containing gypenosides like this compound, have been implicated in various other activities, including anti-inflammatory and antioxidant effects mdpi.comtandfonline.com. Future studies could focus on identifying the specific molecular targets and signaling cascades through which this compound exerts these additional effects. This could involve proteomic approaches to identify proteins that bind to this compound or its metabolites, as well as detailed investigations of relevant signaling pathways such as NF-κB, AMPK, and PI3K/Akt, which have been associated with the effects of gypenosides mdpi.comresearchgate.net. Understanding these interactions at a molecular level is crucial for fully appreciating this compound's therapeutic potential and identifying potential off-target effects.

Advancements in Biosynthetic Pathway Elucidation and Engineering

The biosynthesis of dammarane-type saponins (B1172615) like this compound in Gynostemma pentaphyllum is a complex process involving a series of enzymatic reactions. While progress has been made in understanding the biosynthesis of plant natural products, the specific pathway leading to this compound is not fully elucidated researchgate.netnih.gov. Future research should aim to identify all the genes and enzymes involved in the biosynthetic route of this compound. This could involve transcriptomic and metabolomic studies at different developmental stages of the plant, as well as enzyme characterization studies.

Elucidating the biosynthetic pathway will open possibilities for metabolic engineering to enhance this compound production. Strategies could include optimizing the expression of key biosynthetic enzymes, introducing genes from high-producing varieties into faster-growing plant species, or even reconstituting the pathway in heterologous hosts like yeast or bacteria for sustainable and scalable production researchgate.netdtu.dk. Advancements in synthetic biology tools and techniques will be instrumental in engineering microbial cell factories for this compound biosynthesis dtu.dk.

Novel Analytical Techniques for Enhanced this compound Characterization

Accurate and sensitive analytical methods are essential for the detection, quantification, and structural characterization of this compound in complex matrices such as plant extracts and biological samples. Current methods likely involve techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation nih.govdiva-portal.org.

Future perspectives in this area include the development of more advanced and hyphenated analytical techniques. This could involve the application of ultra-high-performance liquid chromatography (UHPLC) for improved separation efficiency, higher resolution mass spectrometry for detailed structural analysis and identification of potential isomers or derivatives, and potentially the use of hyphenated techniques like LC-NMR for online structural information ki.se. The development of targeted and sensitive methods for quantifying this compound in biological fluids will be crucial for pharmacokinetic and pharmacodynamic studies. Additionally, exploring novel detection methods or biosensors specific for this compound could offer advantages in terms of speed and portability for certain applications.

Potential for this compound-Inspired Molecular Design and Drug Discovery

The biological activities observed for this compound, particularly its insulin-releasing effect, make it a promising lead compound for drug discovery nih.govdiva-portal.org. Future research can leverage the structural features of this compound to design and synthesize novel molecules with improved potency, selectivity, and pharmacokinetic properties.

Compound Information

| Compound Name | PubChem CID |

| This compound | 6918773 |

Interactive Data Table Example (Illustrative - based on search result snippets, not a complete dataset)

| Condition (Glucose Level) | This compound Concentration (µM) | Fold Increase in Insulin Release (vs. Basal) | Reference |

| 3.3 mM | 500 | 10 | nih.govresearchgate.net |

| 16.7 mM | 500 | ~4 | nih.govresearchgate.net |

| 3.3 mM + Diazoxide | 150 | Similar to this compound alone | nih.gov |

| 16.7 mM + Diazoxide | 150 | Reduced | nih.gov |

| 3.3 mM + KCl + Diazoxide | 150 | Twofold | nih.gov |

| 16.7 mM + Nimodipine (B1678889) | Not specified | Decreased | nih.gov |

Q & A

Q. What methodologies are most effective for isolating and characterizing Phanoside in complex biological matrices?

Methodological Answer: Use hyphenated techniques like LC-MS/MS or GC-MS coupled with solid-phase extraction (SPE) for isolation. Validate purity via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Ensure reproducibility by optimizing solvent systems (e.g., methanol-water gradients) and column temperatures .

Q. How should researchers design in vitro experiments to evaluate this compound's bioactivity while minimizing confounding variables?

Methodological Answer: Employ dose-response assays (e.g., IC₅₀ calculations) with triplicate technical replicates. Normalize data using positive/negative controls (e.g., known inhibitors) and account for solvent interference (e.g., DMSO ≤0.1%). Use ANOVA with post-hoc Tukey tests to analyze variance across experimental groups .

Q. What criteria distinguish this compound’s pharmacokinetic properties in preclinical models (e.g., rodents vs. non-human primates)?

Methodological Answer: Conduct comparative bioavailability studies using radiolabeled this compound. Measure plasma half-life (t₁/₂), volume of distribution (Vd), and clearance rates. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to account for interspecies metabolic differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across independent studies?

Methodological Answer: Perform systematic meta-analyses of existing data, prioritizing studies with robust blinding and randomization. Use funnel plots to assess publication bias. Reconcile discrepancies via knock-in/knout gene-editing models (e.g., CRISPR-Cas9) to isolate target pathways .

Q. What experimental frameworks are recommended for investigating this compound’s long-term epigenetic effects?

Methodological Answer: Design longitudinal studies with bisulfite sequencing (for DNA methylation) and ChIP-seq (for histone modification). Include time-series sampling (e.g., 0, 6, 12 months) and control for batch effects using ComBat normalization. Validate findings in orthogonal models (e.g., organoids) .

Q. How should researchers address variability in this compound’s cytotoxicity profiles across cancer cell lines?

Methodological Answer: Apply multi-omics integration (transcriptomics, proteomics) to identify lineage-specific resistance markers. Use shRNA libraries to silence candidate genes and validate functional roles. Report results using standardized metrics (e.g., GR₅₀ values) to enable cross-study comparisons .

Data Analysis & Interpretation

Q. What statistical models are optimal for analyzing this compound’s dose-dependent synergistic effects with adjuvant therapies?

Methodological Answer: Apply the Chou-Talalay combination index (CI) method to quantify synergy. Use Bayesian hierarchical models to estimate uncertainty in CI values. Validate with bootstrapping (≥1,000 iterations) to ensure robustness against outliers .

Q. How can machine learning enhance the prediction of this compound’s metabolite interactions in silico?

Methodological Answer: Train neural networks on PubChem/Metabolomics Workbench datasets. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Cross-validate predictions with in vitro cytochrome P450 inhibition assays .

Experimental Design Challenges

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

Methodological Answer: Standardize synthetic protocols using ICH Q11 guidelines. Characterize intermediates via HPLC-UV at critical stages (e.g., glycosylation). Implement quality-by-design (QbD) principles to control critical process parameters (CPPs) .

Q. How can researchers optimize this compound’s stability in aqueous formulations for in vivo delivery?

Methodological Answer: Test lyophilization or nanoemulsion encapsulation to prevent hydrolysis. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months). Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.